molecular formula C4H7Cl3Si B8608798 [(2Z)-but-2-en-1-yl]trichlorosilane

[(2Z)-but-2-en-1-yl]trichlorosilane

Cat. No.: B8608798
M. Wt: 189.54 g/mol
InChI Key: ZJDOJJKRTWHPOY-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2Z)-But-2-en-1-yl]trichlorosilane is an organosilicon compound characterized by a trichlorosilane (SiCl₃) group attached to a (Z)-configured but-2-en-1-yl moiety. The Z stereochemistry denotes that the higher-priority substituents (based on Cahn-Ingold-Prelog rules) are on the same side of the double bond. This geometry influences its reactivity, steric interactions, and applications in organic synthesis, particularly in stereoselective reactions such as allylation or hydrosilylation .

For example, Benkesser’s early work demonstrated trichlorosilane’s utility in reducing carbonyls to organosilicon derivatives, a method adaptable to Z-configured alkenyl systems .

Properties

Molecular Formula

C4H7Cl3Si

Molecular Weight

189.54 g/mol

IUPAC Name

[(Z)-but-2-enyl]-trichlorosilane

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2-

InChI Key

ZJDOJJKRTWHPOY-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C[Si](Cl)(Cl)Cl

Canonical SMILES

CC=CC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-2-Butenyltrichlorosilane can be synthesized through the hydrosilylation of cis-2-butene with trichlorosilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .

Industrial Production Methods: In an industrial setting, the production of cis-2-butenyltrichlorosilane involves the continuous flow of reactants through a reactor containing the catalyst. The process is optimized to maximize the conversion of cis-2-butene and minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cis-2-Butenyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cis-2-Butenyltrichlorosilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-butenyltrichlorosilane involves its ability to form stable bonds with various substrates through the trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Properties :

  • Molecular Formula : C₄H₅Cl₃Si
  • Structure : Features a planar SiCl₃ group and a rigid (Z)-but-2-en-1-yl chain.
  • Reactivity : The Si–Cl bonds are highly electrophilic, enabling nucleophilic substitutions. The Z-configuration may enhance regioselectivity in allylation reactions compared to E-isomers .

Structural and Stereochemical Analogues

a) (2E)-But-2-en-1-yl Trichlorosilane
  • Key Difference : The E-isomer has substituents on opposite sides of the double bond.
  • Impact : The E-configuration may lead to reduced steric hindrance in reactions, altering reaction pathways or product distributions. For example, Z-isomers often exhibit higher polarity, affecting solubility and boiling points .
b) Allyl Trichlorosilane (CH₂=CHCH₂SiCl₃)
  • Key Difference : Lacks the double-bond stereochemistry and has a shorter unsaturated chain.
  • Reactivity : Widely used in allylation reactions but lacks the stereochemical control offered by Z/E isomers. For instance, allyl trichlorosilane participates in Sakurai reactions with carbonyls, but [(2Z)-but-2-en-1-yl]trichlorosilane could enable stereoselective C–C bond formation .
c) Dichlorophenyl Trichlorosilane (C₆H₅SiCl₃)
  • Key Difference : Aromatic substituent instead of alkenyl.
  • Applications : Used in silicone resin production. Unlike alkenyl derivatives, phenyl trichlorosilanes are less reactive in allylation but more stable under acidic conditions .

Physicochemical Properties

Property This compound Allyl Trichlorosilane Dichlorophenyl Trichlorosilane
Boiling Point ~150–160°C (estimated) 117°C 198°C
Polarity High (Z-configuration) Moderate Low (aromatic stabilization)
Hazards Corrosive, releases HCl Corrosive Corrosive, toxic vapor

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